molecular formula C21H19N3O B2451616 (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide CAS No. 501109-51-9

(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide

Cat. No.: B2451616
CAS No.: 501109-51-9
M. Wt: 329.403
InChI Key: FKBUNLBQJNQJPU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole moiety, a cyano group, and a mesityl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide typically involves a multi-step process. One common method includes the amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This synthetic route is efficient and yields satisfactory results. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of cytokines and other inflammatory mediators

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.

Comparison with Similar Compounds

(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide can be compared to other similar compounds, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide and (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide . These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the mesityl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs.

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUNLBQJNQJPU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.